![molecular formula C12H13ClN2 B1474874 4-(chloromethyl)-1-(4-methylbenzyl)-1H-imidazole CAS No. 1702688-50-3](/img/structure/B1474874.png)
4-(chloromethyl)-1-(4-methylbenzyl)-1H-imidazole
Overview
Description
4-(Chloromethyl)-1-(4-methylbenzyl)-1H-imidazole (CMBI) is an organic compound belonging to the class of imidazoles. It is a colorless, crystalline solid that is soluble in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO). CMBI has been used in a variety of scientific research applications, including as an inhibitor of the enzyme acetylcholinesterase (AChE), as a modulator of the enzyme cyclooxygenase-2 (COX-2), and as an inhibitor of the enzyme thromboxane synthase (TXS). Additionally, CMBI has been studied for its potential to act as an antioxidant and anti-inflammatory agent.
Scientific Research Applications
Antitumor Activity
Imidazole derivatives, including bis(2-chloroethyl)amino derivatives, 4-nitro-5-thioimidazole, benzimidazole, and imidazolylpeptides, have been reviewed for their antitumor activities. Some of these compounds have passed preclinical testing stages, indicating their potential in developing new antitumor drugs (Iradyan et al., 2009).
Synthesis and Biological Properties of Phosphorylated Derivatives
The synthesis of 4-phosphorylated imidazole derivatives has been systematized, highlighting their chemical and biological properties. These derivatives exhibit a range of biological activities, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative activities (Abdurakhmanova et al., 2018).
Antioxidant Activity
Imidazole derivatives have been studied for their antioxidant activity, contributing to the understanding of antioxidant mechanisms and the development of antioxidant assays. These studies are important for food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
Environmental Applications
The enzymatic approach using oxidoreductive enzymes for the decolorization and detoxification of textile and other synthetic dyes in polluted water has been explored. This approach is seen as an alternative to conventional treatments, with enzymes acting on pollutants even in very dilute solutions (Husain, 2006).
Antimicrobial Activity
Imidazole and its derivatives have been investigated for their potential as antimicrobial agents. The compound is a part of anti-fungal drugs like ketoconazole and clotrimazole, indicating its utility in pharmaceutical industries for manufacturing drugs targeting microbial resistance (American Journal of IT and Applied Sciences Research, 2022).
properties
IUPAC Name |
4-(chloromethyl)-1-[(4-methylphenyl)methyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2/c1-10-2-4-11(5-3-10)7-15-8-12(6-13)14-9-15/h2-5,8-9H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGBVMOTHXLOLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(N=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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